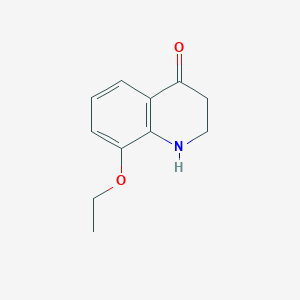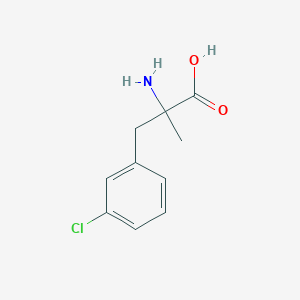
Phenylalanine, 3-chloro-alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine, 3-chloro-alpha-methyl- is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the alpha position of the phenylalanine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 3-chloro-alpha-methyl- typically involves the chlorination of phenylalanine followed by methylation. One common method is the reaction of phenylalanine with thionyl chloride to introduce the chlorine atom, followed by the use of methyl iodide in the presence of a base to achieve methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Phenylalanine, 3-chloro-alpha-methyl- may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and product consistency. Additionally, the employment of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanine, 3-chloro-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted phenylalanine compounds.
Wissenschaftliche Forschungsanwendungen
Phenylalanine, 3-chloro-alpha-methyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of Phenylalanine, 3-chloro-alpha-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal applications, it may influence neurotransmitter synthesis or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Phenylalanine, 3-chloro-alpha-methyl- can be compared with other similar compounds such as:
Phenylalanine: The parent compound, which lacks the chlorine and methyl groups.
Tyrosine: Another amino acid with a hydroxyl group on the benzene ring.
3-Chlorophenylalanine: Similar to Phenylalanine, 3-chloro-alpha-methyl- but without the alpha-methyl group.
Alpha-Methylphenylalanine: Similar but without the chlorine atom.
The uniqueness of Phenylalanine, 3-chloro-alpha-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
30118-15-1 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-amino-3-(3-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
OKFUWQYNZMPLCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)Cl)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


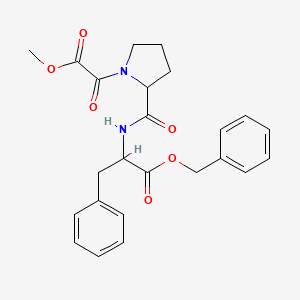
![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)


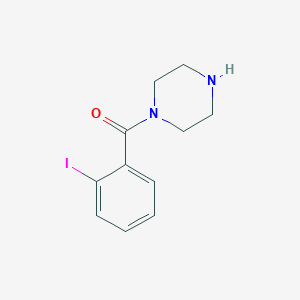
![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)
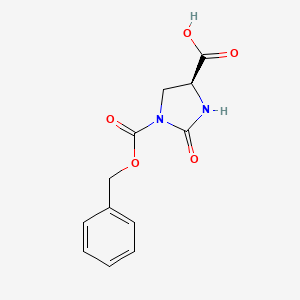
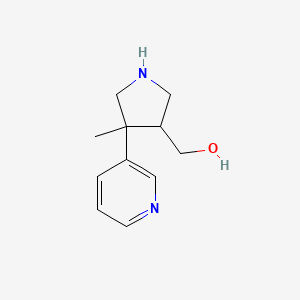
![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)
